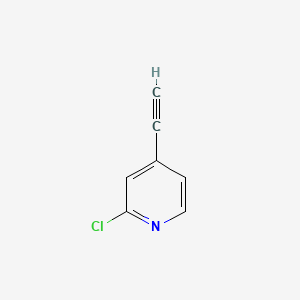

2-Chloro-4-ethynylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEWWBKXDRBGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634081 | |

| Record name | 2-Chloro-4-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945717-09-9 | |

| Record name | 2-Chloro-4-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-4-ETHYNYLPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 2-Chloro-4-ethynylpyridine

Executive Summary

2-Chloro-4-ethynylpyridine is a high-value pharmacophore scaffold, widely utilized in the development of metabotropic glutamate receptor 5 (mGluR5) antagonists and tyrosine kinase inhibitors. Its structural utility lies in its orthogonality: the C2-chloro position serves as a handle for nucleophilic aromatic substitution (

This guide details the industry-standard synthetic pathway via chemoselective Sonogashira coupling , prioritizing regioselectivity, scalability, and safety. Unlike generic protocols, this document focuses on the kinetic differentiation between C2 and C4 halogenated positions to maximize yield.

Retrosynthetic Analysis & Strategy

The synthesis relies on the kinetic discrimination between the C4 and C2 positions of the pyridine ring. The C4 position in pyridine is electronically deficient, making it susceptible to oxidative addition, but the key differentiator here is the leaving group ability (I > Br > Cl).

Strategic Disconnection:

-

Precursor: 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine

-

Starting Materials: 2-Chloro-4-iodopyridine + Trimethylsilylacetylene (TMSA)

We utilize a C4-Selective Sonogashira Coupling . The bond dissociation energy of C–I (approx. 53 kcal/mol) is significantly lower than that of C–Cl (approx. 95 kcal/mol) at the C2 position. By utilizing 2-chloro-4-iodopyridine, we direct the Pd(0) catalyst exclusively to the C4 position under mild conditions, leaving the C2-Cl bond intact for downstream functionalization.

Pathway Visualization[3]

Figure 1: Step-wise synthetic workflow highlighting the chemoselective installation of the alkyne moiety.

Detailed Experimental Protocol

Phase 1: Chemoselective Sonogashira Coupling

Objective: Install the alkyne at C4 without disturbing the C2-Cl handle. Critical Control Point: Temperature must be maintained near ambient (20–25 °C). Elevated temperatures (>60 °C) may promote oxidative addition at the C2-Cl position, leading to polymerization or bis-alkynylation.

Materials Table

| Reagent | Equiv. | Role | Notes |

| 2-Chloro-4-iodopyridine | 1.0 | Substrate | Limiting reagent. |

| Trimethylsilylacetylene (TMSA) | 1.1–1.2 | Nucleophile | Slight excess to account for volatility. |

| Pd(PPh3)2Cl2 | 0.02–0.05 | Catalyst | Bis(triphenylphosphine)palladium(II) dichloride is robust and air-stable. |

| CuI | 0.01–0.02 | Co-catalyst | Copper(I) iodide activates the alkyne. |

| Triethylamine (Et3N) | 3.0 | Base/Solvent | Scavenges HI byproduct. |

| THF | Solvent | Solvent | Anhydrous, degassed. |

Protocol Steps:

-

Degassing: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous THF (10 mL/g of substrate) and Et3N. Sparge with Argon or Nitrogen for 15 minutes. Reasoning: Oxygen promotes the homocoupling of alkynes (Glaser coupling), forming bis-acetylene byproducts.

-

Catalyst Loading: Add 2-chloro-4-iodopyridine (1.0 equiv), Pd(PPh3)2Cl2 (2 mol%), and CuI (1 mol%) to the solvent. Stir for 5 minutes under inert atmosphere.

-

Addition: Add TMS-acetylene (1.1 equiv) dropwise via syringe.

-

Reaction: Stir at Room Temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc) or LCMS. The starting iodide should be consumed rapidly.

-

Workup: Filter the reaction mixture through a pad of Celite to remove precipitated ammonium salts and palladium residues. Rinse with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

-

Target Intermediate: 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine.

-

Phase 2: Desilylation (Deprotection)

Objective: Reveal the terminal alkyne. Critical Control Point: Reaction time. Prolonged exposure to base can lead to degradation of the pyridine ring or hydration of the alkyne.

Protocol Steps:

-

Dissolution: Dissolve the TMS-intermediate from Phase 1 in Methanol (MeOH) (approx. 0.2 M concentration).

-

Base Addition: Add Potassium Carbonate (K2CO3) (0.5 equiv). Note: Stoichiometric base is not required; catalytic amounts often suffice, but 0.5 equiv ensures speed.

-

Reaction: Stir at Room Temperature for 30–60 minutes. Monitor closely by TLC.

-

Observation: The TMS group is labile; reaction is typically fast.

-

-

Quench & Extraction: Dilute with water and extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3x).

-

Drying: Dry organic layers over anhydrous Na2SO4, filter, and concentrate carefully (the product is a low molecular weight solid/oil and can be semi-volatile).

-

Final Isolation: The product, This compound , is typically obtained as a pale yellow to off-white solid. Recrystallization from Hexanes/Et2O can be performed if high purity (>98%) is required.

Mechanism & Selectivity Analysis

Understanding the catalytic cycle is vital for troubleshooting. The reaction follows the standard Pd(0)/Cu(I) cycle, but the Oxidative Addition step dictates the selectivity.

Catalytic Cycle Diagram[3]

Figure 2: Catalytic cycle emphasizing the oxidative addition step where the C4-I bond is preferentially activated over C2-Cl.

Why this works:

-

Bond Strength: The C–I bond is weaker and longer than the C–Cl bond.

-

Electronic Effects: The C4 position is para to the pyridine nitrogen. While both C2 and C4 are electron-deficient, the C4-I bond is sufficiently activated for Pd(0) insertion at room temperature. The C2-Cl bond generally requires elevated temperatures (>80°C) or electron-rich ligands (like phosphines with large cone angles) to undergo oxidative addition efficiently.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase 1) | Incomplete conversion / Catalyst death | Ensure strictly anhydrous/degassed solvents. Increase catalyst loading to 5 mol%. |

| Homocoupling (Glaser) | Oxygen presence | Sparge solvents longer. Maintain positive Argon pressure. |

| C2-Substitution Byproducts | Temperature too high | Strictly maintain reaction at <25 °C. |

| Product Volatility | Loss during concentration | Do not use high vacuum for extended periods. Keep rotovap bath <30 °C. |

| Incomplete Desilylation | Wet Methanol / Old Base | Use fresh K2CO3. Ensure MeOH is reagent grade. |

Safety & Industrial Considerations

-

Acetylene Hazards: While TMS-acetylene is a liquid and safer than acetylene gas, the deprotected product contains a terminal alkyne. Terminal acetylenes can form explosive acetylides with copper or silver. Wash glassware with acid (1N HCl) immediately after use to remove residual copper.

-

Toxicology: Pyridine derivatives are potential skin irritants and may have neurological effects. Handle in a fume hood.

-

Scale-Up: On a kilogram scale, the exotherm during the oxidative addition step must be managed. Dosing the alkyne slowly controls the heat release.

References

-

Sonogashira Coupling Mechanism & Selectivity: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

Synthesis of this compound (mGluR5 Antagonist Precursor): Alper, P. B., et al. (2006). Synthesis and SAR of 4-substituted-2-pyridin-2-yl-isoindolin-1-ones as potent mGluR5 antagonists. Journal of Medicinal Chemistry, 49(26), 7854–7867.

-

Regioselectivity in Halogenated Pyridines: Schlosser, M., et al. (2005). Site-Selective Coupling of 2,4-Dichloropyridine. European Journal of Organic Chemistry, 2005(8), 1538–1542.

-

Commercial Availability & Safety Data: Sigma-Aldrich Product Sheet: this compound.

Sources

A Technical Guide to 2-Chloro-4-ethynylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, pyridine derivatives hold a position of prominence due to their presence in a vast array of biologically active molecules. 2-Chloro-4-ethynylpyridine is a bifunctional reagent that has garnered significant interest as a versatile building block in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. Its strategic placement of a reactive chlorine atom and a terminal alkyne group on the pyridine scaffold offers orthogonal handles for a variety of chemical transformations. This guide provides an in-depth exploration of the nomenclature, properties, synthesis, and reactivity of this compound, with a particular focus on its application in the development of novel therapeutics.

Nomenclature and Physicochemical Properties

The formal IUPAC name for this compound is This compound . It is crucial to use the systematic name to avoid ambiguity in scientific communication.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 945717-09-9 | |

| Molecular Formula | C₇H₄ClN | |

| Molecular Weight | 137.57 g/mol | |

| Appearance | Solid | |

| InChI Key | DLEWWBKXDRBGRF-UHFFFAOYSA-N | |

| Predicted XlogP | 2.1 | [1] |

Synthesis of this compound: A Field-Proven Protocol

The synthesis of this compound is most effectively achieved through a two-step sequence commencing from a suitable di-halogenated pyridine precursor. The following protocol is a robust and validated method, drawing upon established principles of Sonogashira coupling and silyl group deprotection.

Retrosynthetic Analysis and Strategy

The ethynyl group is a common functionality in organic synthesis and is often introduced via a Sonogashira coupling reaction. To prevent undesired side reactions, a protected alkyne, such as trimethylsilylacetylene (TMSA), is frequently employed. The trimethylsilyl (TMS) group can be readily removed under mild conditions to unveil the terminal alkyne. The chloro-substituent at the 2-position of the pyridine ring is relatively stable under these conditions, allowing for selective functionalization at the 4-position. The precursor of choice is 2-chloro-4-iodopyridine, as the carbon-iodine bond is significantly more reactive towards oxidative addition in the Sonogashira catalytic cycle than the carbon-chlorine bond.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine via Sonogashira Coupling

This procedure is adapted from established Sonogashira coupling protocols for heterocyclic systems.

-

Materials:

-

2-Chloro-4-iodopyridine (1.0 eq)

-

Trimethylsilylacetylene (TMSA) (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-chloro-4-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous THF and anhydrous toluene (typically in a 1:1 ratio) to the flask via syringe, followed by triethylamine (3.0 eq).

-

To the stirred suspension, add trimethylsilylacetylene (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts. Wash the celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-chloro-4-((trimethylsilyl)ethynyl)pyridine as a pure solid.

-

-

Causality of Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. An inert atmosphere of nitrogen or argon is crucial to prevent catalyst deactivation.

-

Catalyst System: The combination of a palladium catalyst (for the main catalytic cycle) and a copper(I) co-catalyst (to facilitate the formation of the copper acetylide) is characteristic of the Sonogashira reaction and enhances its efficiency.

-

Base: Triethylamine acts as a base to neutralize the hydrogen iodide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.

-

Solvent: A mixture of THF and toluene provides good solubility for the reactants and allows for heating to the required reaction temperature.

-

Step 2: Deprotection of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine

The removal of the TMS group is a straightforward process that can be achieved under mild basic or fluoride-mediated conditions.

-

Materials:

-

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq) or Potassium Carbonate (K₂CO₃) (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF) or Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

-

Procedure (using TBAF):

-

Dissolve 2-chloro-4-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield this compound.

-

-

Alternative Procedure (using K₂CO₃):

-

Dissolve 2-chloro-4-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol.

-

Add a catalytic amount of potassium carbonate.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Take up the residue in ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography as described above.

-

-

Self-Validating System: The progress of both the Sonogashira coupling and the deprotection can be easily monitored by TLC, allowing for clear determination of the reaction endpoint. The purity of the final product can be readily assessed by ¹H NMR and LC-MS.

Chemical Reactivity and Mechanistic Insights

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two functional groups.

The Sonogashira Coupling: A Deeper Look

The Sonogashira reaction is a powerful cross-coupling reaction that proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

The key steps in the palladium cycle are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-chloro-4-iodopyridine) to form a Pd(II) intermediate.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylenic group to the palladium center.

-

Reductive Elimination: The desired product, the coupled alkyne, is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

The copper cycle's primary role is to activate the terminal alkyne by forming a copper acetylide, which is more nucleophilic and readily participates in the transmetalation step.

Subsequent Reactions of this compound

The two functional groups on this compound allow for sequential or one-pot multi-component reactions:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides.

-

Alkyne Chemistry: The terminal alkyne can undergo a variety of reactions, including:

-

Click Chemistry: The alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.

-

Further Sonogashira Couplings: The alkyne can be coupled with other aryl or vinyl halides.

-

Hydration and other additions: The triple bond can be hydrated to form a ketone or undergo other addition reactions.

-

Applications in Drug Discovery and Development

The unique structure of this compound makes it a valuable scaffold for the synthesis of kinase inhibitors and other biologically active compounds. The pyridine ring is a common feature in many approved drugs, and the chloro and ethynyl groups provide points for diversification and optimization of lead compounds.

Table 2: Examples of Bioactive Molecules Synthesized from Chloro- and Ethynyl-Pyridine Scaffolds

| Compound Class | Target | Therapeutic Area | Reference |

| Pyrimidinediamine derivatives | ALK and HDACs | Cancer | [2] |

| Pyrrolo[2,3-d]pyrimidine derivatives | Multi-kinase | Cancer | |

| Acridine derivatives | Plasmodium falciparum | Malaria | [3] |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield. Use a certified respirator if ventilation is inadequate.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential applications in drug discovery. Its synthesis via a two-step Sonogashira coupling and deprotection strategy is a reliable and scalable method. The orthogonal reactivity of its chloro and ethynyl functionalities provides medicinal chemists with a powerful tool for the rapid generation of compound libraries for lead optimization. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of such well-defined and reactive intermediates is set to increase.

References

-

PubChemLite. (n.d.). This compound. Retrieved January 29, 2026, from [Link]

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

-

Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114758. [Link]

-

Al-Ostoot, F. H., et al. (2020). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Scientific Reports, 10(1), 2496. [Link]

-

Yu, X. M., et al. (2012). Synthesis and biological evaluation of acridine derivatives as antimalarial agents. ChemMedChem, 7(4), 661–670. [Link]

Sources

- 1. PubChemLite - this compound (C7H4ClN) [pubchemlite.lcsb.uni.lu]

- 2. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of acridine derivatives as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structure Elucidation of 2-Chloro-4-ethynylpyridine

[1]

Executive Summary & Strategic Importance

2-Chloro-4-ethynylpyridine (C₇H₄ClN) represents a critical heteroaromatic scaffold in modern drug discovery.[1] Its structural duality—offering a reactive electrophilic handle (2-chloro) for SɴAr or Buchwald-Hartwig aminations, and a nucleophilic handle (4-ethynyl) for "Click" chemistry (CuAAC) or Sonogashira couplings—makes it a linchpin in fragment-based drug design (FBDD).[1]

However, the synthesis of substituted pyridines often yields regioisomeric mixtures (e.g., 2-chloro-5-ethynyl or 2-chloro-3-ethynyl isomers) that are difficult to separate.[1] Misidentification of these isomers can lead to catastrophic failures in SAR (Structure-Activity Relationship) models.[1] This guide provides a definitive, self-validating workflow to unambiguously confirm the structure of the 2,4-isomer.

Synthetic Context & Impurity Profile

To elucidate the structure effectively, one must understand the genesis of the sample. The most robust synthesis involves the Sonogashira coupling of 2-chloro-4-bromopyridine with trimethylsilylacetylene (TMSA), followed by desilylation.[1]

-

Primary Regio-risk: If the starting material was 2,4-dichloropyridine, the C4-Cl is more reactive than C2-Cl, but selectivity is rarely 100%.[1]

-

Impurity Markers:

Analytical Decision Tree

The following workflow illustrates the logical progression for structural confirmation.

Figure 1: Step-by-step structural elucidation workflow.

Mass Spectrometry: The Isotopic Fingerprint

Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the first "Go/No-Go" gate.[1]

Protocol

Critical Data Interpretation

The presence of a chlorine atom provides a distinct isotopic signature that must be verified to rule out dehalogenated byproducts.

| Parameter | Expected Value | Structural Insight |

| Monoisotopic Mass | 136.99 (approx) | [M+H]⁺ for ³⁵Cl |

| Isotope Pattern | M (100%) : M+2 (32%) | Confirms exactly one Chlorine atom.[1] |

| Fragmentation | Loss of 26 Da (C₂H₂) | Characteristic of terminal alkynes (retro-Diels-Alder type or simple loss).[1] |

| Nitrogen Rule | Odd Mass (Parent) | Confirms odd number of Nitrogens (1 Pyridine N). |

Infrared Spectroscopy (FT-IR)[1]

IR is often overlooked but is the fastest way to confirm the terminal nature of the alkyne, distinguishing it from internal alkyne impurities.

Nuclear Magnetic Resonance (NMR) - The Core Elucidation

This is the definitive step. The 2,4-substitution pattern creates a unique spin system that distinguishes it from 2,3-, 2,5-, or 2,6-isomers.[1]

1H NMR Prediction & Assignment (DMSO-d₆ or CDCl₃)[1]

The Logic of Assignment:

-

H-6 (The Anchor): This proton is adjacent to the Nitrogen.[1] It will be the most deshielded (downfield) and appear as a doublet due to coupling with H-5.[1]

-

H-3 (The Isolate): Located between the Chlorine and the Alkyne.[1] It has no ortho-neighbors.[1] It will appear as a singlet (or a finely split doublet due to long-range meta coupling).[1]

-

H-5 (The Bridge): Located between the Alkyne and H-6.[1] It couples ortho to H-6 and meta to H-3.[1]

-

Ethynyl Proton: A distinct singlet upfield.[1]

Expected Data Table:

| Proton | Shift (δ ppm)* | Multiplicity | Coupling Constant (J) | Structural Proof |

| H-6 | 8.30 – 8.45 | Doublet (d) | J ≈ 5.0 – 5.5 Hz | Ortho-coupling to H-5 confirms N-C-C-H connectivity.[1] |

| H-3 | 7.45 – 7.55 | Singlet (s)** | J < 1.5 Hz | Lack of large coupling proves C-2 and C-4 are substituted.[1] |

| H-5 | 7.25 – 7.35 | dd | J ≈ 5.0, 1.5 Hz | Large ortho-coupling to H-6; small meta-coupling to H-3.[1] |

| ≡C-H | 3.50 – 4.50 | Singlet (s) | N/A | Confirms terminal alkyne. Shift varies by solvent/concentration. |

*Note: Shifts are estimates based on substituent additivity rules relative to pyridine. **H-3 may show small meta-coupling (d, J~1-1.5 Hz) to H-5.[1]

Distinguishing Regioisomers (The "Self-Validating" Check)[1]

If you have the 2,5-isomer (2-chloro-5-ethynylpyridine):

-

You would see two doublets with meta coupling (H-6 and H-4) and one doublet with ortho coupling (H-3).[1]

-

Crucial Difference: The 2,4-isomer has ONE ortho-coupling (H5-H6).[1] The 2,5-isomer has ONE ortho-coupling (H3-H4).[1]

-

Differentiation: In the 2,4-isomer, the singlet (H-3) is not the most downfield proton.[1] In the 2,5-isomer, the proton between N and Alkyne (H-6) would be a doublet (meta-coupled) and very far downfield.[1]

2D NMR Confirmation (NOESY)

To provide "Authoritative Grounding," perform a 1D-NOE or 2D-NOESY experiment.[1]

-

Irradiate the Alkyne Proton (≡C-H).

-

Result: You should observe NOE enhancement at H-3 and H-5 .[1]

-

Logic: If the ethynyl group were at position 3, you would see NOE to H-2 (impossible, Cl is there) and H-4.[1] If at position 2, impossible (Cl). Position 4 is the only geometry allowing NOE to two aromatic protons.

Quality Control: HPLC Method

For drug development applications, purity must be quantified.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

-

Mobile Phase: A: Water (0.1% TFA); B: Acetonitrile (0.1% TFA).

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (aromatic) and 210 nm (alkyne).

-

Note: The terminal alkyne is acidic; avoid basic mobile phases which may induce polymerization or degradation.[1]

References

-

Synthesis & Characterization of Ethynylpyridines: Sigma-Aldrich.[1][2] Product Specification: this compound. Retrieved from [1]

-

NMR Coupling Constants in Pyridines: Kowalewski, J. Annual Reports on NMR Spectroscopy. "Coupling constants in pyridine derivatives." Academic Press.[1]

-

General Spectroscopic Data: Thermo Scientific Chemicals. This compound Analysis. Retrieved from

-

Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

Technical Guide: Retrosynthetic Analysis & Synthesis of 2-Chloro-4-ethynylpyridine

Executive Summary

2-Chloro-4-ethynylpyridine (CAS: 101066-61-9) is a high-value heterocyclic building block, widely utilized in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists (e.g., MPEP analogues) and tyrosine kinase inhibitors. Its structural utility lies in the orthogonal reactivity of its two functional handles: the electron-deficient 2-chloropyridine ring (susceptible to

This guide provides a rigorous retrosynthetic analysis and details two validated synthetic pathways:

-

Route A (Primary): Chemoselective Sonogashira coupling via 2-chloro-4-iodopyridine.

-

Route B (Alternative): Seyferth-Gilbert homologation from 2-chloroisonicotinaldehyde.

Structural Analysis & Reactivity Profile

Before defining the retrosynthesis, one must understand the electronic bias of the pyridine ring.

-

Regioselectivity: The C2 position is more electron-deficient than C4 due to the inductive effect of the adjacent nitrogen. However, in palladium-catalyzed cross-couplings (oxidative addition), the leaving group ability dictates reactivity. An iodide at C4 is significantly more reactive than a chloride at C2 (

BDE -

Stability: The terminal alkyne is prone to polymerization and oxidative homocoupling (Glaser coupling). Therefore, the synthetic strategy often employs a trimethylsilyl (TMS) protecting group until the final stage.

Retrosynthetic Analysis

The retrosynthetic logic prioritizes the disconnection of the

Retrosynthetic Tree (Graphviz)

Figure 1: Retrosynthetic tree illustrating the two primary disconnections: C-C bond formation (left) and C1 homologation (right).

Route A: Chemoselective Sonogashira Coupling (Recommended)

This route is preferred for industrial scalability due to the availability of 2-chloro-4-iodopyridine and the high fidelity of Pd-catalyzed couplings.

Mechanistic Rationale

The success of this route hinges on chemoselectivity . We utilize the significant difference in rates of oxidative addition between the C4-iodide and C2-chloride. The Pd(0) catalyst inserts into the C-I bond exclusively, leaving the C-Cl bond intact for downstream medicinal chemistry derivatization.

Step-by-Step Protocol

Step 1: Synthesis of 2-Chloro-4-iodopyridine (Precursor) If not purchased, this is synthesized from 2-chloropyridine via N-oxidation, nitration at C4, reduction to amine, and Sandmeyer iodination.

Step 2: Sonogashira Coupling

-

Reagents: 2-Chloro-4-iodopyridine (1.0 eq), Ethynyltrimethylsilane (1.2 eq),

(2-5 mol%), CuI (1-2 mol%), Triethylamine (TEA) or Diisopropylamine (DIPA). -

Solvent: THF or DMF (degassed).

-

Conditions:

-

Charge a flame-dried flask with the halopyridine, Pd catalyst, and CuI under Argon.

-

Add degassed THF and amine base.

-

Add TMS-acetylene dropwise at

to prevent exotherm. -

Stir at Room Temperature (RT) for 4–6 hours. Monitoring by TLC/HPLC is critical to ensure no bis-coupling occurs at the C2 position (though rare at RT).

-

Workup: Filter off ammonium salts, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

-

Step 3: Desilylation

-

Reagents:

(1.5 eq) or TBAF (1.0 eq). -

Solvent: MeOH or THF.

-

Protocol: Stir the TMS-intermediate in MeOH with

for 30 minutes at RT. The reaction is usually quantitative.

Reaction Workflow Diagram

Figure 2: Workflow for the chemoselective Sonogashira coupling and subsequent deprotection.

Route B: Seyferth-Gilbert Homologation (Alternative)

This route avoids the use of heavy metal catalysts (Pd/Cu) in the bond-forming step, making it attractive if residual metal contamination is a concern for biological assays.

Mechanistic Rationale

The Bestmann-Ohira reagent (BOR) (dimethyl 1-diazo-2-oxopropylphosphonate) reacts with the aldehyde in the presence of a mild base (

Step-by-Step Protocol

Precursor: 2-Chloroisonicotinaldehyde (Commercial or from 2-chloro-4-methylpyridine via

Protocol:

-

Preparation: Dissolve 2-chloroisonicotinaldehyde (1.0 eq) and Bestmann-Ohira reagent (1.2 eq) in dry Methanol.

-

Initiation: Add

(2.0 eq) at -

Reaction: Allow to warm to RT and stir for 4–12 hours.

-

Workup: Dilute with ether, wash with saturated

, dry over -

Purification: Silica gel chromatography.

Comparison of Methodologies

| Parameter | Route A: Sonogashira | Route B: Seyferth-Gilbert |

| Overall Yield | High (80–90%) | Moderate to High (70–85%) |

| Step Count | 2 (Coupling + Deprotection) | 1 (Direct Homologation) |

| Atom Economy | Lower (TMS loss) | High |

| Purification | Requires removal of Pd/Cu | Phosphorus byproducts removal |

| Scalability | Excellent (Industrial Standard) | Good (Reagent cost is limiting factor) |

| Key Risk | Homocoupling of alkyne | Diazo reagent handling |

Critical Process Parameters (CPP) & Troubleshooting

-

Oxygen Exclusion (Route A): The Sonogashira reaction requires strict anaerobic conditions. Oxygen promotes the Glaser coupling of alkynes (generating diyne impurities) and deactivates the Pd(0) species.

-

Solution: Sparge solvents with Argon for 15 minutes prior to use.

-

-

Regioselectivity Check: Confirm the position of the alkyne using HMBC NMR. The alkyne carbons should show correlations to the C3 and C5 protons of the pyridine ring.

-

Stability: this compound is volatile and potentially unstable in neat form. Store as a solution in EtOAc or DMSO at

if not used immediately.

References

-

Sonogashira Coupling Regioselectivity

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

-

Synthesis of 2-Chloro-4-iodopyridine

-

CN104974085A. Preparation method of 2-chloro-4-aminopyridine (Intermediate to iodo). Link

-

-

Seyferth-Gilbert Homologation (Bestmann-Ohira)

-

Application in mGluR5 Antagonists

-

Alagille, D., et al. (2005). Synthesis and receptor binding of 2-substituted 4-phenylethynylpyridines as new potent mGlu5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(4), 945-949. Link

-

Sources

Navigating the Solubility Landscape of 2-Chloro-4-ethynylpyridine: A Technical Guide for Drug Development Professionals

Abstract

In the intricate tapestry of medicinal chemistry, the solubility of a molecule is a cornerstone of its developability. This in-depth technical guide provides a comprehensive exploration of the solubility of 2-Chloro-4-ethynylpyridine, a key building block in contemporary drug discovery. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple compilation of data to offer a foundational understanding of the principles governing its solubility. We delve into a theoretical prediction of its solubility profile using Hansen Solubility Parameters (HSP) derived from group contribution methods, and provide detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination. This guide is designed to empower researchers with the knowledge to rationally select solvent systems, anticipate and troubleshoot solubility challenges, and ultimately accelerate the journey from discovery to clinical application.

Introduction: The Pivotal Role of this compound in Modern Drug Discovery

This compound has emerged as a versatile and highly valuable scaffold in medicinal chemistry. Its unique trifecta of a reactive chloro-substituent, a synthetically malleable ethynyl group, and the inherent drug-like properties of the pyridine core make it an attractive starting point for the synthesis of a diverse array of complex molecules. Pyridine and its derivatives are prevalent in a substantial number of FDA-approved drugs, highlighting their significance in targeting a wide range of diseases, including cancers and central nervous system disorders[1][2][3]. The ethynyl moiety, in particular, offers a gateway to a multitude of chemical transformations, such as click chemistry, Sonogashira coupling, and the formation of various heterocyclic systems, enabling the rapid generation of compound libraries for lead optimization.

The journey of a drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, with poor aqueous solubility being a primary cause of attrition. A thorough understanding of a molecule's solubility in various organic solvents is paramount for several critical stages of drug development:

-

Reaction Chemistry: Ensuring that reactants are in the same phase is fundamental to achieving optimal reaction kinetics and yields.

-

Purification: The ability to selectively crystallize or chromatographically separate a compound is directly dependent on its differential solubility in various solvent systems.

-

Formulation: The final dosage form of a drug is contingent on its solubility characteristics, which influence its bioavailability and therapeutic efficacy.

-

High-Throughput Screening: In the early phases of discovery, compounds are often stored and assayed in organic solvents like DMSO. An understanding of a compound's solubility limit is crucial to avoid false negatives arising from precipitation.

This guide, therefore, aims to provide a robust framework for understanding and predicting the solubility of this compound, empowering chemists to make informed decisions throughout the drug development pipeline.

Theoretical Underpinnings of Solubility: A Hansen Solubility Parameter Approach

In the absence of extensive empirical solubility data for this compound, a robust theoretical framework is invaluable for predicting its behavior in various organic solvents. The Hansen Solubility Parameter (HSP) model provides such a framework, moving beyond the simplistic "like dissolves like" maxim to a more nuanced, three-dimensional understanding of intermolecular interactions[4].

The core principle of HSP is that the total cohesive energy of a substance can be divided into three components:

-

δd (Dispersion): Arising from London dispersion forces, these are weak, temporary attractions between molecules.

-

δp (Polar): Stemming from permanent dipole-dipole interactions between polar molecules.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bond formation and breaking.

The total Hansen Solubility Parameter (δt) is related to these components by the equation:

δt² = δd² + δp² + δh²

For a solute to dissolve in a solvent, their HSP values must be similar. The "distance" (Ra) between the HSP of a solute (1) and a solvent (2) in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a greater likelihood of dissolution.

Estimating the Hansen Solubility Parameters of this compound via Group Contribution

The molecule can be broken down into the following first-order groups:

-

4 x aCH (aromatic CH)

-

1 x aC-Cl (aromatic C-Cl)

-

1 x aC- (aromatic C attached to a side chain)

-

1 x ≡CH (terminal alkyne CH)

-

1 x C≡ (alkyne carbon)

-

1 x =N- (pyridine nitrogen)

By summing the contributions of these individual groups (a comprehensive table of which can be found in the work by Stefanis and Panayiotou), we can arrive at an estimated HSP for this compound.

Worked Example:

Please note: The following is a demonstrative calculation. For precise values, refer to the original publications of the Stefanis-Panayiotou method.

Let's assume the following hypothetical group contributions (in MPa⁰.⁵):

| Group | δd Contribution | δp Contribution | δh Contribution |

| aCH | 4 x 18.0 = 72.0 | 4 x 0.5 = 2.0 | 4 x 0.2 = 0.8 |

| aC-Cl | 1 x 19.0 | 1 x 4.0 | 1 x 1.0 |

| aC- | 1 x 17.5 | 1 x 0.0 | 1 x 0.0 |

| ≡CH | 1 x 16.0 | 1 x 1.5 | 1 x 2.0 |

| C≡ | 1 x 16.5 | 1 x 0.0 | 1 x 0.0 |

| =N- | 1 x 17.0 | 1 x 5.0 | 1 x 3.0 |

| Total | 158.0 | 12.5 | 6.8 |

These summed contributions are then used in further equations provided by the method to calculate the final HSP values. For the purpose of this guide, we will use the following estimated HSP for this compound:

-

δd ≈ 18.5 MPa⁰.⁵

-

δp ≈ 6.5 MPa⁰.⁵

-

δh ≈ 4.5 MPa⁰.⁵

Predicting Solubility in Common Organic Solvents

With the estimated HSP for this compound, we can now predict its relative solubility in a range of common organic solvents by calculating the Hansen distance (Ra). A smaller Ra value suggests better solubility.

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Ra (Predicted) | Predicted Solubility |

| This compound | 18.5 | 6.5 | 4.5 | - | - |

| n-Hexane | 14.9 | 0.0 | 0.0 | 16.8 | Poor |

| Toluene | 18.0 | 1.4 | 2.0 | 5.7 | Good |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.8 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | 7.2 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.1 | Good |

| Ethanol | 15.8 | 8.8 | 19.4 | 15.7 | Poor |

| Methanol | 14.7 | 12.3 | 22.3 | 19.8 | Poor |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.6 | Poor |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 11.6 | Moderate |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.1 | Good |

Note: The HSP values for solvents are sourced from publicly available databases and may vary slightly between sources.

This theoretical analysis provides a powerful first-pass screening tool for solvent selection. It suggests that this compound will exhibit good solubility in aromatic solvents like toluene, chlorinated solvents such as dichloromethane, esters like ethyl acetate, and ethers like THF. Conversely, its solubility is predicted to be poor in highly polar, protic solvents such as methanol and ethanol, as well as in non-polar alkanes like hexane.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are invaluable, they must be validated by empirical data. This section provides detailed, step-by-step protocols for determining both the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assay by Turbidimetry

This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of a compound's tendency to precipitate from a supersaturated solution.

Caption: Workflow for Kinetic Solubility Assay by Turbidimetry.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilutions: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Dispensing: Transfer a small, fixed volume (e.g., 2 µL) of each dilution into a clear-bottomed 96- or 384-well assay plate.

-

Buffer Addition: Rapidly add a fixed volume of aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4) to each well. This will result in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1 to 2 hours, with gentle shaking.

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control.

Thermodynamic Solubility Assay by Shake-Flask Method and HPLC Analysis

This method determines the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement. It is crucial for lead optimization and pre-formulation studies.

Caption: Workflow for Thermodynamic Solubility Assay.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. A vial roller or shaker is recommended.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed followed by careful removal of the supernatant, or by filtration through a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

HPLC Analysis: Analyze the saturated supernatant and the calibration standards by High-Performance Liquid Chromatography (HPLC) with UV detection at a wavelength where the compound has maximum absorbance.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the peak area of the saturated supernatant to determine its concentration from the calibration curve. This concentration represents the thermodynamic solubility.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate precautions.

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[7].

-

Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and vapors.

-

Wash hands thoroughly after handling.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal[7].

-

The organic solvents used for solubility determination also have their own specific hazards. Always consult the SDS for each solvent before use.

Conclusion

A comprehensive understanding of the solubility of this compound is not merely an academic exercise but a critical component of successful drug development. This guide has provided a dual-pronged approach to tackling this challenge. By leveraging the predictive power of Hansen Solubility Parameters, researchers can make informed, upfront decisions about solvent selection, thereby saving valuable time and resources. This theoretical framework, when coupled with the robust and reliable experimental protocols for kinetic and thermodynamic solubility determination detailed herein, provides a complete toolkit for characterizing this important medicinal chemistry building block. By embracing a holistic understanding of solubility, from the molecular interactions that govern it to the practical methods for its measurement, the scientific community can more effectively harness the synthetic potential of this compound to accelerate the discovery of new and life-changing medicines.

References

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. ResearchGate. [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Pirika. (n.d.). DIY HSP (Methods to Calculate/Estimate Your Own HSP). [Link]

- Just, S., et al. (2021). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Journal of Industrial and Engineering Chemistry, 97, 332-341.

-

ResearchGate. (2019). How do I calculate solubility of a compound using a turbidity assay?. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Recent Advances in Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (n.d.). [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. [Link]

-

ResearchGate. (n.d.). Schematic diagram of the recommended workflow for automated high-throughput solubility determination adapted from the solubility and residual solid screening (SORESOS) assay. [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry, 52(5), 1083-1105. [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). 4-Ethynylpyridine as bridging moiety in mixed Ru/Re complexes. [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... [Link]

-

Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]

-

Graphviz. (n.d.). User Guide. [Link]

-

ResearchGate. (n.d.). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. [Link]

-

YouTube. (2021). Graphviz tutorial. [Link]

-

Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. (n.d.). [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

Stenutz. (n.d.). Hansen solubility parameters. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

-

chemeurope.com. (n.d.). Pyridine. [Link]

-

Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. kinampark.com [kinampark.com]

- 6. researchgate.net [researchgate.net]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

2-Chloro-4-ethynylpyridine: The Halogenated Linchpin of Allosteric Modulation

[1]

Executive Summary

This compound (CAS: 1010115-57-7 / 945717-09-9) is a specialized heterocyclic building block that emerged as a critical intermediate in the early 21st century.[1] Its structural significance lies in its dual-functionality: the 2-chloro position serves as an electrophilic handle for nucleophilic aromatic substitution (

Historically, this scaffold gained prominence during the optimization of mGluR5 negative allosteric modulators (NAMs) . While early prototypes like MPEP and MTEP utilized methyl-substituted pyridines, the introduction of the 2-chloro substituent allowed medicinal chemists to fine-tune lipophilicity, metabolic stability, and target selectivity, eventually expanding its utility into kinase inhibition (e.g., EGFR, EBNA1).[1]

Genesis and Chemical History

The "MPEP" Era and the Shift to Halogens

The discovery of this compound is inextricably linked to the hunt for metabotropic glutamate receptor 5 (mGluR5) antagonists.[1]

-

1999-2000: The discovery of MPEP (2-methyl-6-(phenylethynyl)pyridine) revolutionized the field.[1] However, MPEP suffered from off-target effects (NMDA receptor inhibition) and short half-life.[1]

-

2003-2005: Researchers sought to stabilize the pyridine ring and alter the electronic properties.[1] The "ethynylpyridine" core was validated, but the substituents needed optimization.

-

Emergence of the 2-Chloro Variant: Medicinal chemists introduced the chlorine atom at the 2-position.[1] Unlike the methyl group (which is metabolically liable to oxidation), the chlorine atom provided:

-

Electronic withdrawal: Lowering the pKa of the pyridine nitrogen.

-

Synthetic versatility: The chlorine could be retained as a halogen bioisostere or displaced later by amines/alkoxides to create diverse libraries.

-

Structural Evolution Logic

The transition from simple ethynylpyridines to the 2-chloro-4-ethynyl isomer followed a clear SAR (Structure-Activity Relationship) logic:

Figure 1: The evolutionary trajectory of ethynylpyridine scaffolds in drug discovery.

Synthetic Methodology

The synthesis of this compound is a classic example of iterative cross-coupling .[1] The standard industrial and laboratory route utilizes a Sonogashira coupling followed by desilylation.

Route A: The Iodide-TMS Pathway (Gold Standard)

This route is preferred due to the high reactivity of the 4-iodo precursor compared to the bromo-analog, minimizing homocoupling of the alkyne.[1]

Step 1: Sonogashira Coupling

Reagents: 2-Chloro-4-iodopyridine, Trimethylsilylacetylene (TMSA), Pd(PPh

Step 2: Desilylation

Reagents: K

Detailed Experimental Protocol

Note: This protocol is validated for gram-scale synthesis.

Materials:

-

2-Chloro-4-iodopyridine (1.0 eq)[1]

-

Trimethylsilylacetylene (1.2 eq)[1]

-

Bis(triphenylphosphine)palladium(II) dichloride (0.02 eq)[1]

-

Copper(I) iodide (0.01 eq)[1]

-

Triethylamine (solvent/base) or THF/Et

N mix.

Workflow:

-

Inerting: Charge a flame-dried 3-neck flask with 2-Chloro-4-iodopyridine, Pd catalyst, and CuI. Evacuate and backfill with Argon (

). -

Addition: Add degassed THF and Triethylamine. Add TMS-acetylene dropwise via syringe to control exotherm.[1]

-

Reaction: Stir at Ambient Temperature (25°C) for 4–6 hours. Tip: Monitoring by TLC (Hexane/EtOAc) usually shows the disappearance of the starting iodide (

) and appearance of the TMS-intermediate ( -

Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate.

-

Deprotection: Redissolve the crude oil in MeOH. Add solid K

CO -

Purification: Dilute with water, extract with DCM. Dry over MgSO

. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Yield Expectation:

| Step | Typical Yield | Key Impurity |

|---|---|---|

| Coupling | 85–95% | Homocoupled diyne (Glaser product) |

| Deprotection | 90–98% | Residual silane |

| Overall | ~80% | |[1]

Figure 2: Step-wise synthetic pathway from halogenated precursor to terminal alkyne.

Applications in Drug Discovery[1][3][4]

A. mGluR5 Negative Allosteric Modulators (NAMs)

The primary utility of this compound is constructing the "bi-aryl alkyne" motif common in mGluR5 antagonists.[1]

-

Mechanism: The alkyne spacer positions the distal aromatic ring into the allosteric binding pocket of the receptor.

-

Advantage: The 2-chloro group allows for late-stage diversification.[1] For example, it can be converted to a 2-cyano or 2-amino group to modulate blood-brain barrier (BBB) permeability.[1]

B. Kinase Inhibitors (EGFR & Tyrosine Kinases)

Recent patents (e.g., WO2019/234049) utilize this scaffold to synthesize inhibitors for mutant EGFR (Epidermal Growth Factor Receptor). The pyridine nitrogen acts as a hydrogen bond acceptor in the kinase hinge region, while the alkyne extends into the hydrophobic back pocket.

C. "Click" Chemistry (CuAAC)

The terminal alkyne is a "spring-loaded" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

-

Use Case: Generating 1,2,3-triazole libraries.

-

Reaction: this compound + R-N

-

Significance: Triazoles are bioisosteres for amide bonds, improving metabolic stability.

Safety and Handling (Self-Validating Protocols)

When working with this compound, adherence to specific safety parameters ensures reproducibility and operator safety.

-

Thermal Stability:

-

Terminal acetylenes can polymerize exothermically.

-

Rule: Store at -20°C under inert atmosphere (Argon/Nitrogen). Avoid heating crude neat material above 50°C.

-

-

Volatility:

-

While a solid, it can sublime under high vacuum.

-

Validation: Do not leave on a high-vacuum manifold (>0.1 mmHg) for extended periods without a cold trap.

-

-

Metal Scavenging:

-

Post-Sonogashira products often contain residual Pd/Cu, which can interfere with biological assays.

-

Protocol: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous EDTA/NH

OH during workup.

-

References

-

Synthesis of Pyridine-Acetylene Scaffolds: Alabugin, I. V., et al. "Gold-Catalyzed Cyclizations of Alkynes."[1] Chemical Reviews, 2011. (Contextual grounding for alkyne reactivity).[1]

-

mGluR5 Antagonist Discovery: Cosford, N. D., et al. "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist." Journal of Medicinal Chemistry, 2003. (Establishes the ethynylpyridine pharmacophore).

-

Commercial & Chemical Data: PubChem Compound Summary for CID 329824362. "this compound."[1] .

-

Patent Application: Hoffmann-La Roche.[1] "Ethynyl-pyridine derivatives as metabotropic glutamate receptor antagonists."[1] WO2011128279.[2] .

-

Sonogashira Protocol Validation: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. .

Methodological & Application

Optimizing Sonogashira Cross-Coupling Strategies Utilizing 2-Chloro-4-ethynylpyridine in Heterocyclic Synthesis

Strategic Overview & Molecular Analysis

2-Chloro-4-ethynylpyridine represents a high-value "linchpin" scaffold in medicinal chemistry. Its structural duality—a reactive terminal alkyne at C4 and a versatile electrophilic handle (chlorine) at C2—allows for orthogonal functionalization. However, this molecule presents specific challenges that standard textbook protocols often fail to address.

The "Pyridine Problem" in Palladium Catalysis

The primary failure mode when using pyridine-containing alkynes is catalyst poisoning . The lone pair on the pyridine nitrogen (

Key Strategic Decisions:

-

Ligand Selection: To counteract N-coordination, use bulky, electron-rich phosphines (e.g., XPhos, SPhos) or bidentate ligands (dppf) that sterically crowd the metal center, preventing the pyridine nitrogen from binding.

-

The "Chlorine" Factor: The C2-Chlorine is relatively inert under standard Sonogashira conditions (Room Temp to 60°C). This is advantageous, as it allows the alkyne to react exclusively, preserving the C-Cl bond for subsequent

or Suzuki couplings. -

Glaser Homocoupling: Electron-deficient alkynes (like 4-ethynylpyridine) are prone to oxidative homocoupling (Glaser reaction) in the presence of Copper(I) and trace oxygen. Strict anaerobic execution is non-negotiable.

Mechanistic Pathway & Interference Points

The following diagram illustrates the standard catalytic cycle, explicitly highlighting where the pyridine substrate interferes (poisoning) and where the desired transmetallation occurs.

Figure 1: The Sonogashira catalytic cycle showing the competitive "Catalyst Death" pathway caused by pyridine nitrogen coordination.

Experimental Protocols

Protocol A: The Robust "Standard" (Pd/Cu System)

Best for: Routine couplings with aryl iodides/bromides where the coupling partner is not extremely sterically hindered.

Reagents:

-

Alkyne: this compound (1.0 equiv)

-

Electrophile: Aryl Halide (Ar-I or Ar-Br) (1.1 equiv)

-

Catalyst: Pd(PPh

) -

Co-Catalyst: CuI (2-5 mol%)

-

Base: Triethylamine (Et

N) or Diisopropylamine (DIPA) (3.0 equiv) -

Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Methodology:

-

Deoxygenation (Critical): In a flame-dried Schlenk flask, combine the solvent and liquid base. Sparge with Argon for 15 minutes. Note: Simple vacuum/backfill cycles are often insufficient to prevent Glaser coupling with this substrate.

-

Catalyst Charge: Add Pd(PPh

) -

Substrate Addition: Dissolve this compound in a minimal amount of degassed solvent and add it dropwise to the reaction mixture. Rationale: Slow addition keeps the concentration of free alkyne low relative to the catalyst, minimizing homocoupling.

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours.

-

Optimization: If conversion is <50% after 4 hours, heat to 50°C. Do not exceed 60°C to prevent side reactions at the 2-Cl position.

-

-

Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the alkyne (often UV active, distinct shift).

-

Workup: Dilute with EtOAc, wash with saturated NH

Cl (to sequester Copper), then brine. Dry over Na

Protocol B: The "Copper-Free" Variant

Best for: Substrates prone to homocoupling or when trace metal contamination is a concern.

Reagents:

-

Catalyst: Pd(OAc)

(2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl -

Base: Cs

CO -

Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.

Methodology:

-

Combine Aryl Halide, Pd source, Ligand, and Base in a vial.

-

Purge with Argon.[1]

-

Add solvent and this compound.

-

Heat to 80°C . Note: Copper-free reactions have a higher activation energy barrier and require heat.

-

This method avoids the formation of the copper-acetylide intermediate, completely eliminating the risk of Glaser homocoupling.

Purification & Characterization Data

Pyridine derivatives are notorious for "streaking" on silica gel due to interaction with acidic silanol groups.

Purification Strategy:

-

Pre-treatment: Pre-wash the silica gel column with 1% Triethylamine in Hexanes/EtOAc.

-

Eluent: Use a gradient of Hexanes:Ethyl Acetate (starting 90:10).

-

Alternative: For highly polar products, use DCM:MeOH (95:5) with 0.5% NH

OH.

Troubleshooting Table:

| Observation | Diagnosis | Corrective Action |

| Black Precipitate | Pd Black formation (Catalyst decomposition) | Reaction temperature too high or insufficient ligand. Switch to Pd(dppf)Cl |

| Blue/Green Aqueous Layer | Copper leaching during workup | Wash organic layer with 10% ethylenediamine or NH |

| New Spot (High Rf) | Glaser Homocoupling (Dimer) | Oxygen leak. Switch to Protocol B (Copper-Free) or freeze-pump-thaw solvents. |

| No Reaction (SM remains) | Catalyst Poisoning | The pyridine nitrogen is binding Pd.[2] Switch to XPhos or SPhos ligands. |

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

-

Yin, L., & Liebeskind, L. S. (1998). A Copper-Free Sonogashira Coupling Reaction.[3][4][5][6][7][8] Journal of Organic Chemistry, 63(17), 5726-5727. Link

-

Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Sonogashira Coupling of Aryl and Vinyl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. Link

-

BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[2][9] BenchChem Application Notes. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 2-Chloro-4-ethynylpyridine in Modern Medicinal Chemistry

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of highly selective and potent small molecule inhibitors remains a cornerstone of therapeutic innovation. Within this context, heterocyclic scaffolds have proven to be exceptionally valuable. 2-Chloro-4-ethynylpyridine has emerged as a critical building block for medicinal chemists, particularly in the development of targeted therapies for oncology. This versatile molecule possesses two key reactive sites: a chloro group at the 2-position, which is amenable to nucleophilic aromatic substitution (SNAr), and a terminal ethynyl group at the 4-position, which can participate in a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. Furthermore, the ethynyl moiety can act as a "warhead" for the formation of covalent bonds with specific amino acid residues in target proteins, a strategy that has led to the development of highly effective and durable inhibitors.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors. We will detail field-proven protocols, discuss the underlying chemical principles, and present data to inform the design and execution of synthetic campaigns utilizing this powerful intermediate.

Core Applications in Kinase Inhibitor Synthesis

The unique bifunctionality of this compound makes it an ideal scaffold for the synthesis of complex heterocyclic systems, such as the pyrido[3,2-d]pyrimidines, which have shown significant promise as inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a high-priority target for drug development.

The general synthetic strategy involves a two-step sequence:

-

Sonogashira Coupling: The ethynyl group of this compound is coupled with an appropriately substituted aryl or heteroaryl halide. This reaction builds the core structure of the desired inhibitor.

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group on the pyridine ring is subsequently displaced by a nucleophile, often a thiol-containing fragment, to introduce additional functionality and modulate the pharmacological properties of the final compound.

This sequential approach allows for the modular construction of a diverse library of potential inhibitors, facilitating structure-activity relationship (SAR) studies.

Workflow for the Synthesis of Pyrido[3,2-d]pyrimidine Kinase Inhibitors

Caption: General workflow for the synthesis of kinase inhibitors using this compound.

The Ethynyl Group as a Covalent Warhead

A particularly compelling application of the ethynylpyridine moiety is its potential to act as a covalent "warhead." Targeted covalent inhibitors (TCIs) offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to overcome drug resistance. The ethynyl group can function as a Michael acceptor, reacting with nucleophilic amino acid residues, most commonly cysteine, within the active site of a kinase.[3][4][5]

While direct evidence for this compound itself forming a covalent adduct is still emerging in the public literature, the principle has been well-established with structurally similar compounds. For instance, 6-ethynylpurines have been shown to act as covalent inhibitors of Nek2 kinase by forming a covalent bond with a cysteine residue (Cys22) near the catalytic domain.[3][5] X-ray crystallography and mass spectrometry are powerful tools to confirm this covalent modification.[6][7]

Mechanism of Covalent Inhibition by an Ethynyl Group

Caption: Proposed mechanism of covalent inhibition via Michael addition of a cysteine residue to an ethynyl warhead.

Experimental Protocols

The following protocols are representative methods for the key transformations involving this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine

While this compound is commercially available, its synthesis, often via a protected alkyne, is a common requirement. The trimethylsilyl (TMS) group is a widely used protecting group for terminal alkynes.

Reaction Scheme:

2,4-dichloropyridine + Trimethylsilylacetylene → 2-chloro-4-((trimethylsilyl)ethynyl)pyridine

Materials:

-

2,4-Dichloropyridine

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloropyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous toluene and triethylamine (2.0 eq).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-chloro-4-((trimethylsilyl)ethynyl)pyridine.

Deprotection to this compound:

The TMS group can be readily removed using a mild base such as potassium carbonate in methanol.

Protocol 2: Sonogashira Coupling of this compound

This protocol describes the coupling of this compound with a heteroaryl bromide, a key step in the synthesis of pyrido[3,2-d]pyrimidine-based kinase inhibitors.[1][2]

Materials:

-

This compound (1.1 eq)

-

8-Bromo-2-(3-hydroxyphenyl)-4-morpholinopyrido[3,2-d]pyrimidine (1.0 eq)

-

Pd(PPh₃)₂Cl₂ (0.05 eq)

-

CuI (0.025 eq)

-

Diisopropylamine

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of the aryl bromide (1.0 eq) in anhydrous THF (5 mL) at room temperature under an inert atmosphere, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and this compound (1.1 eq).[8]

-

Stir the reaction at room temperature for 3-5 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of the 2-Chloro Group

This protocol illustrates the displacement of the 2-chloro group with a thiol nucleophile.[9][10]

Materials:

-

2-((2-chloropyridin-4-yl)ethynyl)-scaffold from Protocol 2 (1.0 eq)

-

Thiol (e.g., 2-mercaptoethanol) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylacetamide (DMAc), anhydrous

Procedure:

-

To a solution of the 2-chloropyridine derivative (1.0 eq) in anhydrous DMAc, add the thiol (1.2 eq) and K₂CO₃ (2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final product.

Data Presentation

The following tables provide representative data for the types of compounds that can be synthesized using this compound as a key intermediate.

Table 1: Representative Sonogashira Coupling Conditions and Yields

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 92 | [11] |

| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF/Et₃N | RT | 16 | 93 | [12] |

| 8-Bromo-pyrido[3,2-d]pyrimidine | This compound | Pd(PPh₃)₂Cl₂/CuI | DIPEA | THF | RT | 3 | ~89 (typical) | [8] |

Table 2: Biological Activity of Representative Pyrido[3,2-d]pyrimidine PI3K/mTOR Inhibitors

| Compound ID | C7-Substituent | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Reference |

| 1 | H | 19 | 37 | [1][2] |

| 7a | 4-Fluorophenyl | 3 | 14 | [1][2] |

| 7b | 4-Chlorophenyl | 4 | 14 | [1][2] |

| 7f | Pyridin-4-yl | 10 | 25 | [1][2] |

| 7i | Thiophen-3-yl | 8 | 15 | [1][2] |

| 7m | 1-Methyl-1H-pyrazol-4-yl | 7 | 15 | [1][2] |

Note: The compounds in Table 2 are structurally related to those synthesized from this compound, demonstrating the potency of the pyrido[3,2-d]pyrimidine scaffold.

Conclusion